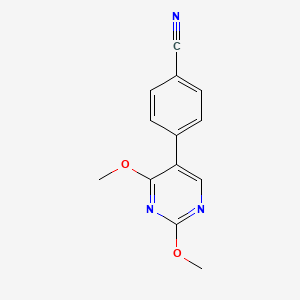

4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H11N3O2 |

|---|---|

Molecular Weight |

241.24 g/mol |

IUPAC Name |

4-(2,4-dimethoxypyrimidin-5-yl)benzonitrile |

InChI |

InChI=1S/C13H11N3O2/c1-17-12-11(8-15-13(16-12)18-2)10-5-3-9(7-14)4-6-10/h3-6,8H,1-2H3 |

InChI Key |

ZESYCGAGGATLCL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=NC=C1C2=CC=C(C=C2)C#N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and an amidine derivative under acidic or basic conditions.

Coupling with Benzonitrile: The final step involves coupling the dimethoxypyrimidine intermediate with benzonitrile using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of 4-(2,4-dihydroxy-pyrimidin-5-yl)benzonitrile.

Reduction: Formation of 4-(2,4-dimethoxypyrimidin-5-yl)benzylamine.

Substitution: Formation of 4-(2,4-dihalopyrimidin-5-yl)benzonitrile.

Scientific Research Applications

Anticancer Properties

Research indicates that 4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile exhibits promising anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that derivatives of this compound effectively reduced cell viability in breast cancer cell lines (MCF7), with IC50 values ranging from 0.5 to 10 µM depending on the specific derivative used .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it can inhibit pro-inflammatory cytokines in both in vitro and in vivo models of inflammation. This makes it a candidate for further development as a therapeutic agent for inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound typically involves several steps that can include the use of palladium-catalyzed cross-coupling reactions. For example, one method involves reacting 2-chloro-4,5-dimethoxypyrimidine with various boronic acids under reflux conditions in dioxane and water, yielding the desired product with good yields (up to 74%) after purification.

Pharmacological Investigations

Kinase Inhibition Studies

Recent investigations into the pharmacological profile of this compound have identified it as a potential inhibitor of various kinases involved in cancer progression. The compound's ability to selectively inhibit kinases like GSK3 has been documented, suggesting its utility in developing targeted cancer therapies .

Case Studies and Clinical Relevance

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study 1: Breast Cancer

A research study focused on the effects of this compound on breast cancer cell lines showed significant inhibition of cell growth, indicating its potential as an anticancer agent. -

Case Study 2: Inflammatory Diseases

Another study explored its effects on inflammatory markers in animal models, demonstrating a reduction in inflammation and suggesting possible applications in treating conditions like rheumatoid arthritis.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy groups and nitrile moiety allow it to form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structurally analogous compounds share the benzonitrile core but vary in the attached heterocyclic systems, substituents, and functional groups. Below is a detailed comparison based on synthetic routes, physicochemical properties, and spectral characteristics.

Structural Features and Substituent Effects

Key Observations :

- Methoxy groups on pyrimidine (target compound) enhance lipophilicity compared to hydroxy or carbonyl substituents (e.g., thiazolidinone derivatives in ).

- Thiazole- or thiazolidinone-containing analogs () introduce sulfur atoms, which may improve binding to metal ions or biological targets.

- The N,N-dimethylamino group in is a stronger electron donor than methoxy, altering electronic properties and reactivity.

Key Observations :

- Pyrimidine derivatives (e.g., ) generally achieve higher yields (>50%) due to optimized condensation protocols.

- Thiazole-containing compounds () exhibit lower yields (16–46%), likely due to steric hindrance or competing side reactions.

Spectroscopic Characterization

Key Observations :

Biological Activity

4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its effects on various biological targets, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with methoxy groups and a benzonitrile moiety. Its chemical structure can be represented as follows:

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrimidine derivatives. For instance, compounds similar to this compound have been evaluated for their ability to inhibit influenza endonuclease activity, which is crucial for viral replication. The structure-activity relationship indicates that modifications in the pyrimidine ring significantly affect inhibitory potency. Compounds with similar structures demonstrated IC50 values in the low micromolar range, indicating moderate antiviral activity .

Antimicrobial Activity

The compound has also been investigated for its antibacterial properties. In vitro assays showed that derivatives of pyrimidines exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of methoxy groups was found to enhance antibacterial efficacy compared to unsubstituted analogs .

Antimalarial Activity

The inhibition of essential plasmodial kinases such as PfGSK3 and PfPK6 has been identified as a novel target for antimalarial drugs. Compounds structurally related to this compound were evaluated for their inhibitory effects on these kinases, with promising results indicating potential as antimalarial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by several structural features:

- Substituents on the Pyrimidine Ring : The presence of electron-donating groups like methoxy enhances biological activity by stabilizing the compound's interaction with biological targets.

- Benzonitrile Moiety : This functional group contributes to the lipophilicity and overall binding affinity of the compound.

Table 1 summarizes some SAR findings related to similar compounds:

| Compound Structure | Target | IC50 (µM) | Activity Type |

|---|---|---|---|

| 4-(Methoxy)pyrimidine | Influenza A | 0.58 | Endonuclease Inhibitor |

| 2,6-Dimethoxypyrimidine | PfGSK3 | 0.698 | Kinase Inhibitor |

| 3-Hydroxypyridine derivative | Bacterial Strains | <1 | Antibacterial |

Case Studies

- Influenza Endonuclease Inhibition : In a study evaluating phenyl-substituted pyridines, compounds structurally similar to this compound exhibited significant endonuclease inhibition with IC50 values around 0.58 µM, suggesting that similar modifications could yield effective antiviral agents .

- Antibacterial Efficacy : A series of pyridine derivatives were tested against anaerobic bacteria, showing that certain modifications led to enhanced activity compared to standard antibiotics like metronidazole .

- Antimalarial Potential : Research into the inhibition of PfGSK3 revealed that certain analogs exhibited IC50 values indicating strong inhibitory effects, thereby establishing a pathway for developing new antimalarial therapies .

Q & A

Q. Table 1: Representative Synthetic Pathways

| Method | Key Reagents/Steps | Yield (%) | Reference |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 65–78 | |

| Nucleophilic substitution | 2,4-Dichloropyrimidine, NaOMe/MeOH | 82 | |

| Cyanation | Zn(CN)₂, Pd₂(dba)₃, XPhos ligand | 70 |

Basic: What spectroscopic methods are used to characterize this compound?

Answer:

Standard characterization includes:

Q. Table 2: Key Spectral Data

| Technique | Observed Signal(s) | Reference |

|---|---|---|

| ¹H NMR (400 MHz) | δ 8.45 (s, pyrimidine-H), 3.95 (s, OCH₃) | |

| IR | 2220 cm⁻¹ (C≡N), 1605 cm⁻¹ (C=N) |

Advanced: How can conflicting NMR data for pyrimidine derivatives be resolved?

Answer:

Discrepancies often arise from tautomerism or solvent effects. Mitigation strategies:

- Variable temperature NMR : To identify tautomeric equilibria (e.g., pyrimidine ring proton shifts at low temperatures) .

- 2D NMR (COSY, NOESY) : Resolves overlapping signals by correlating adjacent protons or spatial proximity .

- X-ray crystallography : Definitive structural assignment via single-crystal analysis (e.g., bond lengths confirming methoxy positions) .

Advanced: What strategies optimize yield in cross-coupling reactions for such compounds?

Answer:

Yield optimization involves:

Q. Table 3: Catalyst Performance Comparison

| Catalyst | Solvent System | Yield (%) | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | DME/H₂O | 78 | |

| PdCl₂(dppf) | Toluene/EtOH | 65 |

Basic: What are the key functional groups and their reactivity?

Answer:

- Nitrile (C≡N) : Participates in nucleophilic additions (e.g., with Grignard reagents) .

- Dimethoxypyrimidine : Electrophilic substitution at C-5 or demethylation under acidic conditions .

- Aromatic ring : Susceptible to halogenation or nitration at meta/para positions .

Advanced: How to design assays to evaluate biological activity?

Answer:

- Enzyme inhibition assays : Measure IC₅₀ against xanthine oxidase (similar to benzonitrile derivatives in ).

- Cellular uptake studies : Use fluorescently tagged analogs to track intracellular localization .

- Docking simulations : Align with X-ray structures of target proteins (e.g., kinase domains) .

Basic: What are the solubility properties and experimental implications?

Answer:

- Solubility : Low in water (<0.1 mg/mL); soluble in DMSO or DMF .

- Experimental design : Use co-solvents (e.g., 10% DMSO in PBS) for in vitro assays .

Advanced: How to address discrepancies in biological activity data?

Answer:

- Purity verification : HPLC analysis (>95% purity) to rule out impurities .

- Structural analogs : Compare activity of derivatives with varying substituents (e.g., methoxy vs. ethoxy groups) .

Basic: What purification techniques are recommended?

Answer:

- Column chromatography : Silica gel with ethyl acetate/hexane gradients .

- Recrystallization : From ethanol/water mixtures for high-purity crystals .

Advanced: How to perform computational modeling for target interaction prediction?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.